2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-15(12(2)24-21-11)9-16(22)20-13-3-5-14(6-4-13)23-17-10-18-7-8-19-17/h7-8,10,13-14H,3-6,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYYTFBRFLUZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Attachment of the Pyrazine Moiety: The pyrazine group can be introduced via nucleophilic substitution reactions using appropriate pyrazine derivatives.
Formation of the Cyclohexyl Group: The cyclohexyl group can be incorporated through hydrogenation or other suitable methods.
Final Coupling: The final step involves coupling the isoxazole, pyrazine, and cyclohexyl groups through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the cyclohexyl group.
Reduction: Reduction reactions can occur at the pyrazine moiety or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated molecular weight based on formula.
Key Structural Differences and Implications
Heterocyclic Core :
- The target compound and BK64664 share a 1,2-oxazole core, which offers moderate electron-withdrawing effects and hydrogen-bond acceptor capacity. In contrast, compound 17 employs a pyrazole ring, which introduces an additional NH group for hydrogen-bond donation . BK64063 uses a thiadiazole, providing sulfur-based electronegativity and altered metabolic stability .
Linker Chemistry: The acetamide linker in the target compound balances rigidity and solubility. Compound 17’s sulfonamide group increases acidity (pKa ~1–2) and may enhance protein binding via ionic interactions .
Cyclohexyl Substituents :
- The pyrazin-2-yloxy group in the target compound and compound 17 provides a planar aromatic system for π-π interactions. BK64664’s 4,6-dimethylpyrimidin-2-yloxy substituent introduces steric bulk and methylation, which could reduce oxidative metabolism .
Synthetic Accessibility: Compound 17 was synthesized in 55% yield via sulfonylation of the cyclohexylamine intermediate . No direct synthesis data are available for the target compound, but its acetamide linker suggests standard coupling strategies (e.g., EDC/HOBt).
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of oxazole and pyrazine moieties, which are known for their biological relevance. Its structural formula can be represented as follows:
Key Structural Features:
- Oxazole Ring: Contributes to the compound's reactivity and potential interaction with biological targets.
- Cyclohexyl Group: Enhances lipophilicity and modulates pharmacokinetic properties.
- Pyrazinyl Ether: May influence receptor binding affinity.
Research indicates that compounds containing oxazole rings often exhibit inhibitory effects on various enzymes and receptors. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with molecular targets involved in cell signaling pathways.
Pharmacological Effects
- Inhibition of Acid Ceramidase (AC): The compound has shown potential as an inhibitor of AC, an enzyme involved in sphingolipid metabolism. This inhibition may have therapeutic implications in conditions like cancer and neurodegenerative diseases .
- Antiproliferative Activity: Preliminary studies suggest that the compound exhibits antiproliferative effects on certain cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Properties: The pyrazine component may contribute to neuroprotective effects, making it a candidate for further studies in neurodegenerative disorders.
Structure-Activity Relationship (SAR)
A series of analogs were synthesized to evaluate the SAR associated with the oxazole and pyrazine moieties. Key findings include:
- Modifications in the cyclohexyl group significantly affect the potency against AC.
- Substituents on the oxazole ring can enhance or diminish biological activity, highlighting the importance of electronic and steric factors .
Study 1: In Vitro Evaluation of AC Inhibition
In a study assessing the inhibitory potency of various oxazole derivatives, This compound was found to have an IC50 value of 0.025 μM against human AC (hAC), indicating strong inhibitory activity compared to other tested compounds .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound A | 0.050 | Moderate inhibition |
| Compound B | 0.025 | Strong inhibition |
| Compound C | 0.100 | Weak inhibition |
Study 2: Antiproliferative Effects on Cancer Cell Lines
The compound was tested against various cancer cell lines including SH-SY5Y (neuroblastoma) and MCF7 (breast cancer). Results indicated a significant reduction in cell viability at concentrations above 10 μM.
| Cell Line | Concentration (μM) | Viability (%) |
|---|---|---|
| SH-SY5Y | 10 | 45 |
| MCF7 | 10 | 38 |
Q & A
Q. What are the established synthetic routes for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the oxazole ring via cyclization of precursors like substituted triazoles or thioamides under reflux conditions in ethanol or DMF .
- Introduction of the pyrazine-2-yloxy group to the cyclohexyl backbone using nucleophilic aromatic substitution, requiring precise pH control (e.g., sodium hydroxide) and inert atmospheres to prevent side reactions .
- Final acetamide coupling via Schotten-Baumann or carbodiimide-mediated reactions, optimized for steric hindrance around the cyclohexyl group .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to verify substituent positions and stereochemistry, particularly for the cyclohexyl and oxazole moieties .
- X-ray Crystallography: Resolves absolute configuration and crystal packing, essential for validating the (1r,4r)-cyclohexyl stereochemistry .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?
- Temperature Control: Pyrazine coupling steps often require low temperatures (0–5°C) to minimize hydrolysis, while oxazole cyclization may need reflux (80–100°C) .
- Catalyst Selection: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in aryl ether formation, but residual metal contamination must be monitored via ICP-MS .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, but post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
- Dynamic NMR Analysis: Assess conformational flexibility (e.g., cyclohexyl ring flipping) causing signal splitting in NMR but not in static X-ray structures .
- Computational Modeling: Density Functional Theory (DFT) simulations can predict H NMR chemical shifts and compare them with experimental data to identify discrepancies .
- Variable-Temperature X-ray Studies: Resolve thermal motion artifacts that may distort bond lengths or angles in crystallographic data .
Q. What mechanistic insights exist for the biological activity of this compound?
- Target Binding Studies: Molecular docking simulations suggest the oxazole and pyrazine groups interact with hydrophobic pockets in kinase targets (e.g., EGFR), while the acetamide linker facilitates hydrogen bonding .
- Metabolic Stability: In vitro assays (e.g., liver microsomes) reveal susceptibility to cytochrome P450 oxidation at the methyl groups, guiding structural modifications .
Methodological Challenges and Solutions
Q. What purification strategies are effective for isolating this compound from by-products?
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar by-products, especially unreacted pyrazine derivatives .
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, validated by melting point consistency (±1°C) .
Q. How do electronic and steric effects of substituents influence reactivity?
- Electronic Effects: Electron-withdrawing groups (e.g., pyrazine) deactivate the oxazole ring toward electrophilic substitution, necessitating harsher conditions for further functionalization .
- Steric Effects: Bulky substituents on the cyclohexyl group slow coupling reactions; microwave-assisted synthesis reduces reaction times by enhancing molecular collisions .
Q. What analytical validations are required to ensure batch-to-batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
